molecular formula C18H17ClN6O3S B4374800 4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B4374800
M. Wt: 432.9 g/mol
InChI Key: YMDGORPAEWTWFZ-UHFFFAOYSA-N
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Description

4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a terpyrazole core with chloro, methoxyphenyl, and sulfonyl substituents, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with isocyanates or isothiocyanates under specific conditions . The reaction is often carried out in a solvent like toluene, and the temperature and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other terpyrazole derivatives with different substituents, such as:

Uniqueness

What sets 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3S/c1-23-10-12(8-20-23)17-16(19)18(13-9-21-24(2)11-13)25(22-17)29(26,27)15-6-4-14(28-3)5-7-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDGORPAEWTWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CN(N=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Reactant of Route 6
4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

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